1-Ethyl-4-methyl-1H-pyrazol-5-amine CAS 3702-13-4 properties
1-Ethyl-4-methyl-1H-pyrazol-5-amine CAS 3702-13-4 properties
An In-depth Technical Guide to 1-Ethyl-4-methyl-1H-pyrazol-5-amine (CAS 3702-13-4)
This guide provides a comprehensive technical overview of 1-Ethyl-4-methyl-1H-pyrazol-5-amine, a key heterocyclic building block for research and development, particularly within the pharmaceutical and agrochemical sectors. Its utility stems from the privileged 5-aminopyrazole scaffold, a core component in a multitude of biologically active molecules.[1][2] This document will delve into the compound's properties, synthesis, reactivity, and applications, offering field-proven insights for researchers, chemists, and drug development professionals.
Compound Identification and Core Properties
Accurate identification is the foundation of any scientific investigation. 1-Ethyl-4-methyl-1H-pyrazol-5-amine is a substituted pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The specific substitution pattern confers distinct chemical properties that are critical for its application in synthesis.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 3702-13-4 | [3] |
| Molecular Formula | C₆H₁₁N₃ | [4] |
| Molecular Weight | 125.17 g/mol | |
| IUPAC Name | 1-ethyl-4-methyl-1H-pyrazol-5-amine | |
| Synonyms | 1-ethyl-4-methylpyrazol-5-amine | [4] |
| InChI | InChI=1S/C6H11N3/c1-3-9-6(7)5(2)4-8-9/h4H,3,7H2,1-2H3 | [4] |
| InChIKey | XHWLCRAUUAFQTD-UHFFFAOYSA-N | [4] |
| SMILES | CCN1C(=C(C=N1)C)N | [4] |
| Predicted XlogP | 0.6 | [4] |
| Physical Form | Solid (predicted) | |
Note: Some physical properties are predicted based on the compound's structure and data from similar compounds, as extensive experimental data for this specific molecule is not publicly available.
Synthesis and Mechanistic Insight
The most versatile and widely adopted method for synthesizing 5-aminopyrazoles is the condensation reaction between a β-ketonitrile and a hydrazine derivative.[5][6][7] This approach is efficient and allows for a high degree of diversification based on the choice of starting materials.
For the synthesis of 1-Ethyl-4-methyl-1H-pyrazol-5-amine, the key precursors are 2-methyl-3-oxobutanenitrile (also known as α-methylacetoacetonitrile) and ethylhydrazine .
Reaction Mechanism
The reaction proceeds via a two-step sequence:
-
Hydrazone Formation: The reaction initiates with a nucleophilic attack by the terminal nitrogen of ethylhydrazine on the ketone's carbonyl carbon. This is followed by dehydration to form a hydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazone then performs a nucleophilic attack on the nitrile carbon. This intramolecular cyclization, followed by tautomerization, yields the stable aromatic 5-aminopyrazole ring.[5]
Figure 1: Generalized synthesis pathway for 5-aminopyrazoles.
Experimental Protocol: A Self-Validating System
This protocol is designed to be self-validating, meaning checkpoints and expected outcomes are included to ensure the reaction is proceeding as intended.
Materials:
-
2-methyl-3-oxobutanenitrile (1.0 eq)
-
Ethylhydrazine (or its salt, e.g., oxalate or sulfate) (1.1 eq)
-
Solvent: Ethanol or Acetic Acid
-
Base (if using a hydrazine salt): Triethylamine (TEA) or Sodium Acetate (2.0 eq)
Procedure:
-
Reactant Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-methyl-3-oxobutanenitrile in ethanol. Causality: Ethanol is a common polar protic solvent that effectively dissolves both reactants and facilitates the reaction.[8]
-
Hydrazine Addition: Add ethylhydrazine to the solution. If using a salt form, pre-mix it with the base in the solvent before adding the β-ketonitrile. The reaction is often exothermic; addition may need to be controlled to maintain the temperature.
-
Reaction Conditions: Stir the mixture at room temperature or heat to reflux (typically 60-80°C) for 2-6 hours.[6] Insight: Heating to reflux drives the dehydration and cyclization steps to completion. Reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
The product may precipitate upon cooling or solvent removal. If not, the residue can be partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
-
Purification: The crude product is typically purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield the final product.[8] Trustworthiness: Purity should be confirmed by NMR and MS analysis to validate the structure.
Chemical Reactivity: A Polyfunctional Scaffold
5-Aminopyrazoles are ambident nucleophiles, possessing multiple reactive sites that can be selectively targeted based on reaction conditions.[9] This polyfunctionality makes them exceptionally valuable in constructing diverse chemical libraries.
The primary nucleophilic centers are:
-
Exocyclic Amino Group (N⁵): The 5-amino group readily undergoes acylation, alkylation, and condensation reactions. It is the key site for building fused heterocyclic systems.
-
Ring Carbon (C⁴): In 5-aminopyrazoles where the C4 position is unsubstituted, it behaves like the β-position of an enamine and is susceptible to electrophilic attack.[10] In the case of CAS 3702-13-4, this position is blocked by a methyl group, which directs reactivity to other sites and enhances the compound's stability.
-
Ring Nitrogen (N¹): While already substituted with an ethyl group in this compound, the N1 position in other pyrazoles is a primary site for alkylation or arylation, which significantly influences the molecule's biological activity and regioselectivity in subsequent reactions.[10]
Figure 2: Key reactive and functional sites of the molecule.
This compound is an excellent precursor for synthesizing fused pyrazole systems like pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, which are of significant interest in medicinal chemistry. For instance, reaction with a 1,3-dielectrophile like a β-ketoester can lead to the formation of a pyrazolopyrimidine core, a scaffold found in drugs like Sildenafil.[11]
Applications in Drug Discovery and Development
The pyrazole nucleus is a well-established pharmacophore present in numerous FDA-approved drugs, demonstrating a wide spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[11]
Potential applications for 1-Ethyl-4-methyl-1H-pyrazol-5-amine include:
-
Kinase Inhibitor Synthesis: Many kinase inhibitors utilize a substituted pyrazole core to interact with the ATP-binding site of the enzyme. This compound can serve as a starting point for novel analogues.
-
Anti-inflammatory Agents: As a core component of several NSAIDs, the pyrazole ring is a validated scaffold for developing new anti-inflammatory drugs.[11]
-
Agrochemicals: Substituted pyrazoles are used as herbicides and insecticides. The specific substitution pattern of this molecule could be explored for developing new agrochemical candidates.
-
Scaffold for Library Synthesis: Its defined substitution and key amine functional group make it an ideal building block for generating diverse molecular libraries for high-throughput screening, accelerating the discovery of new bioactive compounds.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling is essential to ensure safety. The following information is based on data for structurally similar aminopyrazoles.
Table 2: GHS Hazard and Precautionary Statements
| Category | Information | Source |
|---|---|---|
| Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[12] |
Handling and Storage:
-
Handling: Use in a well-ventilated area or a fume hood.[13] Avoid contact with skin, eyes, and clothing.[12]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[13]
Conclusion
1-Ethyl-4-methyl-1H-pyrazol-5-amine (CAS 3702-13-4) is a highly valuable and versatile chemical intermediate. Its well-defined structure, featuring a reactive amino group and strategically placed alkyl substituents, makes it an excellent building block for the synthesis of complex heterocyclic compounds. The robust and scalable synthesis from β-ketonitriles allows for its ready availability for research. For scientists and professionals in drug discovery and materials science, this compound represents a key starting point for developing novel molecules with significant biological and commercial potential.
References
- Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Deriv
- Approaches towards the synthesis of 5-aminopyrazoles. (2011). Beilstein Journals.
- Ambident reactivity of 5-aminopyrazoles towards donor–acceptor cyclopropanes. (2022). Organic & Biomolecular Chemistry (RSC Publishing). DOI:10.1039/D2OB01490D.
- Troubleshooting low yields in pyrazole synthesis
- Navigating the Reactivity of Aminopyrazoles: A Comparative Guide to DFT Calcul
- 194 recent advances in the synthesis of new pyrazole deriv
- 1-Ethyl-5-methyl-1H-pyrazol-4-amine hydrochloride. (n.d.). MilliporeSigma.
- Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. (2025). RSC Publishing.
- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (n.d.). PMC.
- Nucleophilic ability of 5-aminopyrazoles in the multicomponent synthesis of pyrazolodihydropyridines and pyrazolodihydropyrimidines. (2022). Australian Journal of Chemistry.
- 1-Ethyl-5-methyl-1H-pyrazol-4-amine hydrochloride. (n.d.). MilliporeSigma.
- SAFETY D
- Recent developments in aminopyrazole chemistry. (2009).
- SAFETY D
- 1H-Pyrazol-5-amine, 1-(1-ethylpropyl)-4-methyl-. (n.d.). CymitQuimica.
- SAFETY DATA SHEET. (2025). Tokyo Chemical Industry.
- 1-Ethyl-1H-pyrazol-5-amine. (n.d.). PubChem.
- Application Notes and Protocols: 1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development. (n.d.). Benchchem.
- Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxyl
- (PDF) Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. (n.d.).
- ChemInform Abstract: A Simple Synthesis of 4-(2-Aminoethyl)-5-hydroxy-1H-pyrazoles. (n.d.). Source not specified.
- Safety D
- safety d
- 1-ethyl-4-methyl-1h-pyrazol-5-amine. (n.d.). PubChemLite.
- 1-ethyl-5-methyl-1h-pyrazol-4-amine. (n.d.). PubChemLite.
- Validating the Structure of 1-ethyl-4-iodo-5-methyl-1H-pyrazole Reaction Products. (n.d.). Benchchem.
- Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). Rsc.org.
- ethyl 5-amino-1-(4-methylbenzyl)-1H-pyrazole-4-carboxylate - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase.
- 1-Ethyl-4-methyl-1H-pyrazol-5-amine AldrichCPR 3702-13-4. (n.d.). Sigma-Aldrich.
- A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (n.d.). Source not specified.
- 2648941-52-8|1-Ethyl-N-methyl-1H-pyrazol-4-amine dihydrochloride. (n.d.). BLDpharm.
- ((1-ethyl-1H-pyrazol-4-yl)methyl)(methyl)amine. (n.d.). PubChem.
- Approaches towards the synthesis of 5-aminopyrazoles. (2011). PMC.
- 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process. (n.d.).
- 1-Ethyl-5-methyl-1H-pyrazol-4-amine dihydrochloride. (n.d.). Sigma-Aldrich.
-
amine. (n.d.). Molport.
- Discovery of N,4-Di(1H-pyrazol-4-yl)
- 1-Ethyl-1H-pyrazol-5-amine suppliers and producers. (n.d.). BuyersGuideChem.
- 1-Ethyl-N-methyl-1H-pyrazole-4-methanamine. (n.d.). CAS Common Chemistry.
Sources
- 1. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Ethyl-4-methyl-1H-pyrazol-5-amine AldrichCPR 3702-13-4 [sigmaaldrich.com]
- 4. PubChemLite - 1-ethyl-4-methyl-1h-pyrazol-5-amine (C6H11N3) [pubchemlite.lcsb.uni.lu]
- 5. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Ambident reactivity of 5-aminopyrazoles towards donor–acceptor cyclopropanes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. connectsci.au [connectsci.au]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. enamine.enamine.net [enamine.enamine.net]
- 13. chemscene.com [chemscene.com]
